![molecular formula C19H17N3O6 B2570315 N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 899963-44-1](/img/structure/B2570315.png)
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including an oxadiazole ring and a benzo[d][1,4]dioxine ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and benzo[d][1,4]dioxine rings suggests a rigid, planar structure, which could have implications for its chemical reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring is a heterocycle that can participate in various types of reactions . The methoxy groups could also be sites of reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole and benzo[d][1,4]dioxine rings could affect its solubility, stability, and other properties .Aplicaciones Científicas De Investigación
Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
This compound is utilized in the synthesis of nitrogen-containing heterocycles, which are prevalent in natural products and biologically active synthetic compounds.
Methods of Application
The compound is used as a precursor in catalytic protocols for the synthesis of organic compounds, employing green chemistry principles such as ionic organic solids for catalysis.
Results and Outcomes
The use of this compound in organic synthesis has resulted in moderate yields of the desired bioactive compounds, contributing to the development of sustainable synthetic methods .
Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Application Summary
The compound has potential applications in drug discovery, particularly in the design of new therapeutic agents with anticancer, antibacterial, and anti-inflammatory properties.
Methods of Application
Synthesis of derivatives through reactions like Povarov cycloaddition and subsequent functionalization to enhance biological activity.
Results and Outcomes
Derivatives of this compound have shown relevance as therapeutic agents, though specific data on biological activity and efficacy are not detailed in the available literature .
Luminescence Research
Scientific Field
Material Science
Application Summary
Investigation into the luminescent properties of related compounds for applications in imaging, sensing, and optoelectronics.
Methods of Application
Theoretical calculations and experimental studies to understand the structure-luminescence relationship and aggregation-induced emission (AIE) properties.
Results and Outcomes
Insights gained from these studies could inform the design of new materials with improved AIE properties or modifications to existing materials to address aggregation-caused quenching (ACQ) .
DNA Interaction Studies
Scientific Field
Biochemistry
Application Summary
Exploration of the compound’s interaction with DNA, which is crucial for understanding its potential as a drug.
Methods of Application
Characterization of DNA binding through techniques like DNA thermal denaturation and viscosity measurements.
Results and Outcomes
Significant intercalation binding with DNA has been observed, causing an increase in melting temperature and DNA lengthening, which is indicative of strong interaction .
Drug Resistance Studies
Scientific Field
Pharmacology
Application Summary
Evaluation of the compound’s role in overcoming multidrug resistance (MDR) in cancer cells.
Methods of Application
Testing the compound’s ability to re-sensitize drug-resistant cancer cells and reverse MDR in combination with standard chemotherapy agents.
Results and Outcomes
The compound did not show re-sensitization or MDR reversal effects in the studies conducted, nor did it exhibit synergistic activity with chemotherapy drugs .
Synthesis of Tetrahydroisoquinoline Derivatives
Application Summary
This compound is involved in the synthesis of tetrahydroisoquinoline derivatives, which are important scaffolds in medicinal chemistry.
Methods of Application
The synthesis involves a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization to produce optically active tetrahydroisoquinoline carboxylic acids.
Results and Outcomes
The process has been used to create inhibitors for influenza virus polymerase and catechol-O-methyltransferase, contributing to treatments for diseases like Parkinson’s .
Development of Antiviral Agents
Application Summary
The compound’s structure is being studied for the development of antiviral agents, particularly against influenza.
Methods of Application
Derivatives of the compound are synthesized and evaluated for their ability to inhibit viral replication enzymes.
Results and Outcomes
Some derivatives have shown potential as potent inhibitors of viral enzymes, indicating the compound’s utility in antiviral drug development .
Material Science - Conductive Materials
Application Summary
Research into the electrical conductivity properties of the compound for potential use in electronic materials.
Methods of Application
Experimental studies to measure the compound’s electrical resistance and its changes under various conditions.
Results and Outcomes
The compound has demonstrated certain conductive properties, suggesting its possible application in the creation of new conductive materials .
Analytical Chemistry - Chromatography
Scientific Field
Analytical Chemistry
Application Summary
Utilization of the compound as a reference material in chromatographic analysis to identify similar organic compounds.
Methods of Application
The compound is used as a standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of complex mixtures.
Results and Outcomes
Its distinct chromatographic behavior aids in the accurate identification and quantification of structurally related compounds .
These additional applications highlight the versatility of the compound in various scientific fields. The compound’s potential in synthesizing medically relevant derivatives, its conductive properties, and its role in analytical techniques underscore its importance in research and development. The references provided offer a starting point for a deeper dive into each application.
Catalysis in Organic Synthesis
Application Summary
The compound is used in catalytic protocols for the synthesis of bioactive compounds, employing sustainable methods like green chemistry.
Methods of Application
Ionic organic solids are used as catalysts for reactions such as the Michael addition of N-heterocycles to chalcones.
Results and Outcomes
The methodology has led to the preparation of potential bioactive compounds with moderate yield, highlighting the importance of sustainable practices in organic synthesis .
Synthesis of Tetrahydroquinoline Derivatives
Application Summary
The compound serves as a precursor in the synthesis of tetrahydroquinoline derivatives, which have a broad range of biological activities.
Methods of Application
A two-step procedure involving Povarov cycloaddition reaction and N-furoylation processes is used for the synthesis.
Results and Outcomes
These derivatives exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties, making them relevant therapeutic agents .
Synthesis of Pyrazoline Derivatives
Application Summary
Research into the synthesis of pyrazoline derivatives for their activity against drug-resistant cell lines.
Methods of Application
Synthesis involves the creation of pyrazoline derivatives that interact with DNA and are evaluated for their efficacy against drug-resistant cell lines.
Results and Outcomes
The synthesized compounds have shown potential in combating drug resistance, which is a significant challenge in the treatment of various diseases .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-24-13-5-4-12(10-15(13)25-2)18-21-22-19(28-18)20-17(23)11-3-6-14-16(9-11)27-8-7-26-14/h3-6,9-10H,7-8H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFAWINDSJOZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2570232.png)
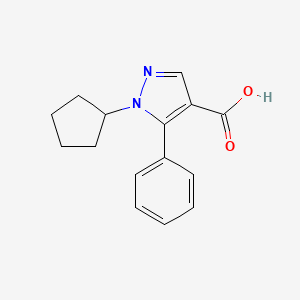
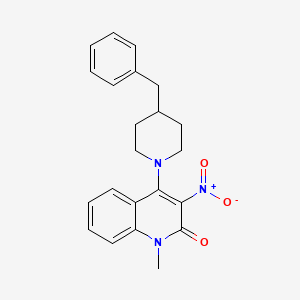
![5-(4-ethylphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2570236.png)
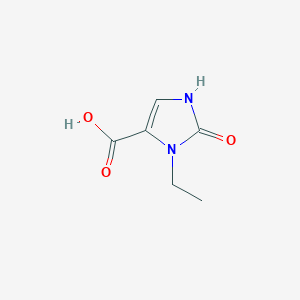
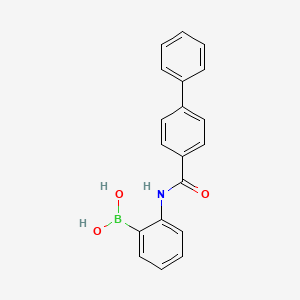
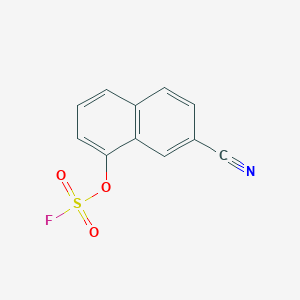
![2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide](/img/structure/B2570245.png)
![3-(2-fluorobenzyl)-N-(2-methylbenzo[d]thiazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2570246.png)
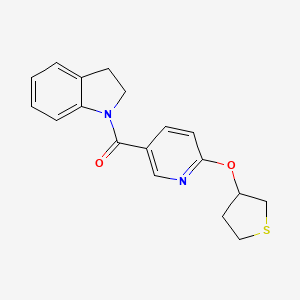
![7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide](/img/structure/B2570250.png)
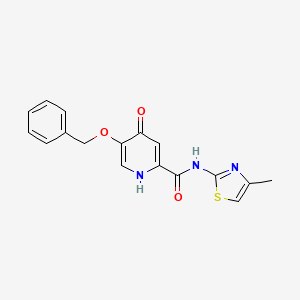
![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2570252.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2570254.png)